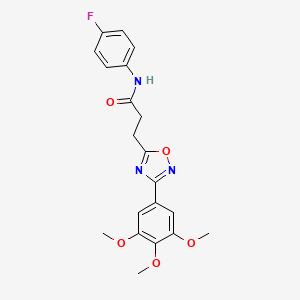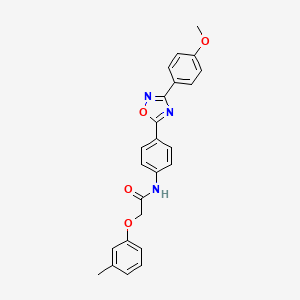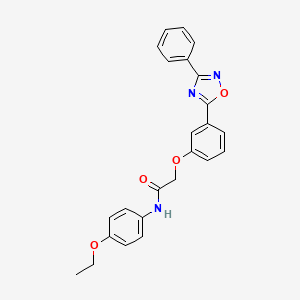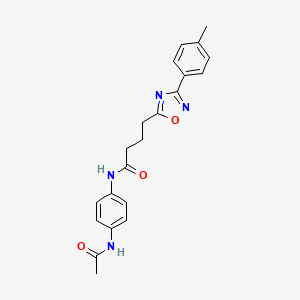
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a chemical compound that has attracted the attention of scientists due to its potential use in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of oxadiazole derivatives and has been studied extensively for its therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is not fully understood. However, it has been proposed that this compound acts by inhibiting various enzymes and receptors in the body such as COX-2, MAO-B, and AChE. It has also been suggested that this compound may modulate the activity of certain ion channels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. It has also been demonstrated to possess antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to exhibit anti-inflammatory and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide in lab experiments include its potent and selective activity against various targets, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are numerous future directions for the study of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide. Some potential areas of research include:
1. Investigation of the structure-activity relationship of this compound to identify more potent and selective derivatives.
2. Study of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its suitability for clinical use.
3. Exploration of the potential use of this compound in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.
4. Investigation of the potential use of this compound as a tool for studying the mechanisms underlying various physiological and pathological processes.
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for therapeutic use.
Méthodes De Synthèse
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide has been reported in the literature. The most commonly used method involves the reaction of 2-chlorobenzohydrazide with ethyl acetoacetate in the presence of sodium hydroxide to obtain 3-(2-chlorophenyl)-5-(2-oxoethyl)-1,2,4-oxadiazole. This intermediate is then reacted with 6-methyl-2-pyridinecarboxaldehyde in the presence of acetic acid to obtain the final product.
Applications De Recherche Scientifique
The potential applications of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide in scientific research are vast. This compound has been studied for its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-5-4-8-14(19-11)20-15(23)9-10-16-21-17(22-24-16)12-6-2-3-7-13(12)18/h2-8H,9-10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGYZJMGJZHBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)







![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)
